Cas no 1255666-29-5 (1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid)

1-[(tert-Butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and pharmaceutical compounds. Its structure features three distinct functional groups—a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a carboxylic acid—enabling selective modifications for complex molecule assembly. The Boc group offers stability under basic conditions and easy deprotection under acidic conditions, while the methyl ester and carboxylic acid allow for further derivatization. This compound is valuable in medicinal chemistry for constructing constrained peptide analogs and heterocyclic scaffolds. Its well-defined reactivity and compatibility with standard synthetic protocols make it a reliable building block for research and development applications.
1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid structure
1255666-29-5 structure
Product name:1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid
CAS No:1255666-29-5
MF:C13H21NO6
Molecular Weight:287.30894446373
MDL:MFCD16040215
CID:1221779
PubChem ID:49761298

1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-(TERT-BUTOXYCARBONYL)-2-(METHOXYCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID
    • PB25552
    • RP07698
    • FT-0684998
    • Y7323
    • 1,2,4-PIPERIDINETRICARBOXYLIC ACID, 1-(1,1-DIMETHYLETHYL) 2-METHYL ESTER
    • 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)-piperidine-4-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid
    • DTXSID10678355
    • W-205220
    • 1-Boc-5-(methoxycarbonyl)piperidine-2-carboxylic Acid
    • SCHEMBL19644158
    • MFCD16040215
    • 1-BOC-2-(Methoxycarbonyl)piperidin-4-carboxylic acid
    • AS-34807
    • 1255666-29-5
    • 1-Boc-2-(methoxycarbonyl)piperidine-4-carboxylic acid
    • SY097533
    • A890160
    • 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylicacid
    • CS-W001364
    • AKOS015949318
    • DB-161726
    • J-503638
    • MDL: MFCD16040215
    • インチ: InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)
    • InChIKey: VPZOZPSOJLQFGC-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O

計算された属性

  • 精确分子量: 287.13688739g/mol
  • 同位素质量: 287.13688739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • XLogP3: 1.1

1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T205253-50mg
1-(Tert-Butoxycarbonyl)-2-(Methoxycarbonyl)Piperidine-4-Carboxylic Acid
1255666-29-5
50mg
$ 115.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20122047-500MG
1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid
1255666-29-5 97%
500MG
¥ 976.00 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051116-5g
1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
1255666-29-5 97%
5g
¥11762.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20122047-5G
1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid
1255666-29-5 97%
5g
¥ 5,009.00 2023-04-03
Chemenu
CM106273-1g
1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid
1255666-29-5 97%
1g
$770 2021-08-06
TRC
T205253-100mg
1-(Tert-Butoxycarbonyl)-2-(Methoxycarbonyl)Piperidine-4-Carboxylic Acid
1255666-29-5
100mg
$ 185.00 2022-06-03
TRC
T205253-10mg
1-(Tert-Butoxycarbonyl)-2-(Methoxycarbonyl)Piperidine-4-Carboxylic Acid
1255666-29-5
10mg
$ 50.00 2022-06-03
Alichem
A129003582-1g
1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
1255666-29-5 95%
1g
$1059.48 2023-09-03
eNovation Chemicals LLC
D499465-25G
1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid
1255666-29-5 97%
25g
$4875 2024-07-21
Advanced ChemBlocks
G-6619-250MG
1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)-piperidine-4-carboxylic acid
1255666-29-5 97%
250MG
$150 2023-04-13

1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid 関連文献

1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acidに関する追加情報

Introduction to 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 1255666-29-5) and Its Applications in Modern Chemical Biology

1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid, identified by the CAS number 1255666-29-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a piperidine core with multiple protective groups, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its unique structural features make it an invaluable tool for medicinal chemists and biologists seeking to explore new drug candidates.

The molecular structure of 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid consists of a piperidine ring substituted with two carbamate groups at the 1-position and 2-position, respectively. The tert-butoxy carbamate (Boc) group at the 1-position provides stability and protection during synthetic procedures, while the methoxycarbonyl (Moc) group at the 2-position offers an additional layer of functional control. This dual-protection strategy is particularly useful in multi-step syntheses where selective deprotection is required.

In recent years, the demand for high-quality intermediates in drug discovery has surged, driven by advancements in synthetic methodologies and an increased focus on precision medicine. 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid has emerged as a key building block in the synthesis of peptidomimetics and other bioactive molecules. Its ability to undergo selective deprotection under mild conditions makes it an attractive choice for researchers aiming to construct complex scaffolds with high fidelity.

One of the most compelling applications of this compound is in the development of protease inhibitors, which are critical for treating a wide range of diseases, including cancer and infectious disorders. The piperidine core is a common motif in many bioactive peptides and small molecules, making 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid a valuable starting point for designing inhibitors that target specific proteases. For instance, researchers have utilized this intermediate to synthesize novel inhibitors of caspase enzymes, which play a pivotal role in apoptosis and cell signaling pathways.

Recent studies have also highlighted the utility of 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid in the synthesis of kinase inhibitors. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, particularly cancer. By incorporating this compound into synthetic routes, chemists can develop highly specific kinase inhibitors with improved pharmacokinetic properties. For example, a recent publication described the use of this intermediate to create a series of ATP-competitive inhibitors targeting Janus kinases (JAKs), which are involved in inflammatory responses and immune regulation.

The versatility of 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid extends beyond protease and kinase inhibition. It has been employed in the synthesis of G-protein coupled receptor (GPCR) modulators, which are involved in neurotransmission and hormone signaling. GPCRs are among the most targeted classes of proteins in drug discovery due to their critical role in mediating cellular responses to external stimuli. Researchers have leveraged this compound to develop novel ligands that exhibit high affinity and selectivity for specific GPCRs, paving the way for new treatments for conditions such as depression, anxiety, and chronic pain.

In addition to its role in small-molecule drug development, 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid has found applications in peptide chemistry. Peptides are short chains of amino acids that serve as signaling molecules or have enzymatic activity. The introduction of protecting groups on peptide side chains enhances stability during synthesis and purification processes. This compound has been used to synthesize peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as increased bioavailability and reduced immunogenicity.

The increasing interest in biologics has also driven demand for high-quality intermediates like 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid. Biologics are therapeutic agents derived from living organisms or produced through biotechnology processes. They include antibodies, recombinant proteins, and nucleic acids. The synthesis of biologics often requires complex purification steps to ensure purity and efficacy. Protecting groups play a crucial role in these processes by preventing unwanted side reactions that could compromise product quality.

Advances in synthetic chemistry have enabled more efficient methods for incorporating protecting groups into molecular frameworks. Techniques such as solid-phase peptide synthesis (SPPS) have revolutionized peptide chemistry by allowing for automated and scalable production of complex peptides. 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid has been integrated into SPPS protocols to facilitate the synthesis of peptidomimetics with precise control over regiochemistry.

The future prospects for 1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid are promising, given its broad applicability across multiple therapeutic areas. As drug discovery continues to evolve towards more personalized and targeted therapies, the need for versatile intermediates like this compound will only grow. Researchers are exploring new synthetic strategies to enhance its utility further, including methods for introducing additional functional groups or modifying its core structure to create novel bioactive molecules.

In conclusion,1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 1255666-29-5) is a cornerstone intermediate in modern chemical biology and pharmaceutical research. Its unique structural features make it an indispensable tool for synthesizing complex molecules with high precision and efficiency. As advancements continue to unfold across drug discovery pipelines,1-[(tert-butoxy)carbonyl] -(2(methoxycarbonylpiperidine)-(4(carboxylic acid)) will undoubtedly play a pivotal role in developing next-generation therapeutics that address unmet medical needs.

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